molecular formula C21H20I3NO10 B12295371 3,3',5-Triiodo-L-thyronineAcylbeta-D-Glucuronide

3,3',5-Triiodo-L-thyronineAcylbeta-D-Glucuronide

Katalognummer: B12295371
Molekulargewicht: 827.1 g/mol
InChI-Schlüssel: LQMBVWCQWFEPFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide is a derivative of 3,3’,5-Triiodo-L-thyronine, a thyroid hormone that plays a crucial role in regulating metabolism, growth, and development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide typically involves the glucuronidation of 3,3’,5-Triiodo-L-thyronine. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of glucuronosyltransferase enzymes, while chemical methods may involve the use of glucuronic acid derivatives under specific reaction conditions.

Industrial Production Methods

Industrial production of 3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of bioreactors for enzymatic synthesis or continuous flow reactors for chemical synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deiodinated forms.

Wissenschaftliche Forschungsanwendungen

3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide has several applications in scientific research:

    Chemistry: Used as a model compound to study glucuronidation reactions and their kinetics.

    Biology: Investigated for its role in thyroid hormone metabolism and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications in thyroid disorders and metabolic diseases.

    Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.

Wirkmechanismus

The mechanism of action of 3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide involves its interaction with thyroid hormone receptors and subsequent modulation of gene expression. The compound binds to thyroid hormone receptors, leading to the activation or repression of target genes involved in metabolism, growth, and development. This interaction can influence various cellular pathways, including those related to energy homeostasis and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3’,5-Triiodo-L-thyronine: The parent compound, which is a potent thyroid hormone.

    Thyroxine (T4): Another thyroid hormone that serves as a precursor to 3,3’,5-Triiodo-L-thyronine.

    Reverse T3 (rT3): An inactive form of 3,3’,5-Triiodo-L-thyronine that acts as a competitive inhibitor.

Uniqueness

3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide is unique due to its glucuronidation, which can affect its bioavailability, metabolism, and excretion. This modification may enhance its stability and solubility, making it a valuable compound for research and therapeutic applications.

Eigenschaften

Molekularformel

C21H20I3NO10

Molekulargewicht

827.1 g/mol

IUPAC-Name

6-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H20I3NO10/c22-9-6-8(1-2-13(9)26)33-17-10(23)3-7(4-11(17)24)5-12(25)20(32)35-21-16(29)14(27)15(28)18(34-21)19(30)31/h1-4,6,12,14-16,18,21,26-29H,5,25H2,(H,30,31)

InChI-Schlüssel

LQMBVWCQWFEPFK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)N)I)I)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.